molecular formula C22H22ClFN4O B2792696 4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide CAS No. 1251623-83-2

4-{[(4-chlorophenyl)sulfonyl]amino}-N-(2-ethylphenyl)piperidine-1-carboxamide

Cat. No. B2792696
CAS RN: 1251623-83-2
M. Wt: 412.89
InChI Key: VEOXUSJSHRCDLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves a multi-step process . The structures of the newly synthesized compounds were confirmed by spectral (UV-Vis, FT-IR, MS, 1H- and 13C-NMR) data and elemental analysis results .


Molecular Structure Analysis

The molecular formula of this compound is C22H22ClFN4O. It has a molecular weight of 412.89. The structures of the newly synthesized compounds were confirmed by spectral data and elemental analysis results .


Chemical Reactions Analysis

The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .

Mechanism of Action

The new compounds were assessed for their antimicrobial activity and toxicity to aquatic crustacean Daphnia magna . The antimicrobial evaluation revealed that the 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and the corresponding 1,3-oxazol-5(4H)-one exhibited antimicrobial activity against Gram-positive bacterial strains .

properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-(2-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClFN4O/c1-13-6-8-16-20(27-15-7-9-19(24)18(23)11-15)17(12-25-21(16)26-13)22(29)28-10-4-3-5-14(28)2/h6-9,11-12,14H,3-5,10H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXUSJSHRCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)Cl)C=CC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(2-methylpiperidine-1-carbonyl)-1,8-naphthyridin-4-amine

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